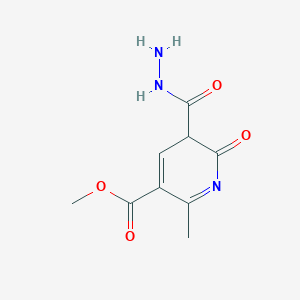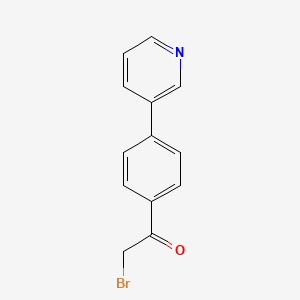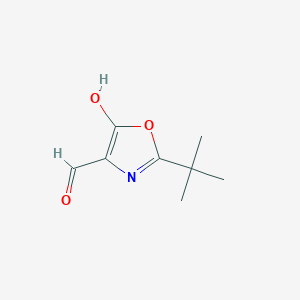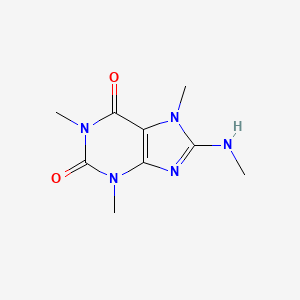
8-Methylaminocaffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylaminocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The molecular formula of this compound is C9H13N5O2, and it has a molecular weight of 223.2318 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylaminocaffeine typically involves the methylation of aminocaffeine. One common method is the reaction of 8-bromocaffeine with methylamine in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst (Pd(OAc)2) under microwave activation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylaminocaffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methylamino group at the C-8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methylaminocaffeine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other caffeine derivatives and as a model compound for studying methylation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and as a tool for investigating adenosine receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter release.
Industry: It is used in the development of new pharmaceuticals and as an additive in energy-boosting products
Mécanisme D'action
The mechanism of action of 8-Methylaminocaffeine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. Additionally, this compound may influence other molecular targets and pathways involved in neurotransmitter release and cellular metabolism .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-Methylaminocaffeine, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of this compound: this compound is unique due to the presence of the methylamino group at the C-8 position, which may confer distinct pharmacological properties compared to its parent compound, caffeine. This structural modification can influence its interaction with biological targets and its overall pharmacokinetic profile .
Propriétés
Numéro CAS |
5422-30-0 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-10-8-11-6-5(12(8)2)7(15)14(4)9(16)13(6)3/h1-4H3,(H,10,11) |
Clé InChI |
FCCZIRITMFVXOZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


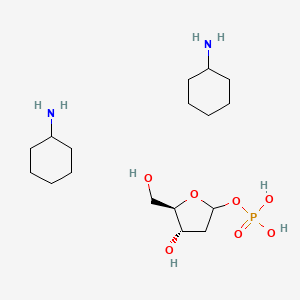
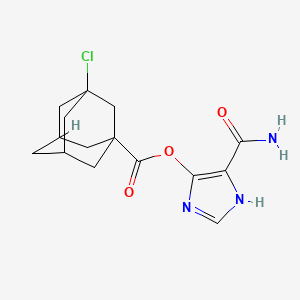
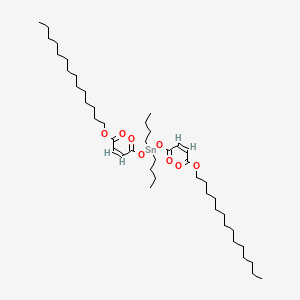
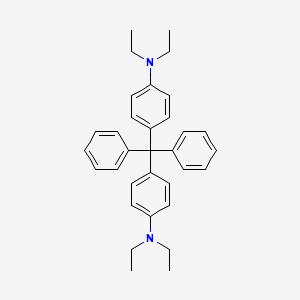
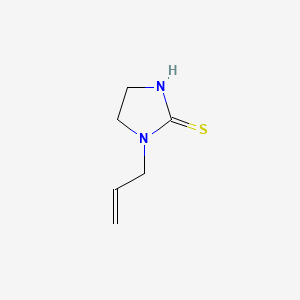
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
